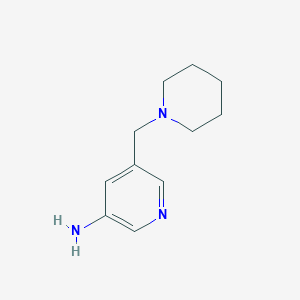

5-(Piperidin-1-ylmethyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

5-(piperidin-1-ylmethyl)pyridin-3-amine |

InChI |

InChI=1S/C11H17N3/c12-11-6-10(7-13-8-11)9-14-4-2-1-3-5-14/h6-8H,1-5,9,12H2 |

InChI Key |

IOIWRWRNLSWXSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CN=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Piperidin 1 Ylmethyl Pyridin 3 Amine and Analogous Structures

Strategic Approaches to the Core Scaffold Construction

Multi-component Reactions for C-N Bond Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. researchgate.netbohrium.com These reactions are advantageous for building molecular complexity quickly and are well-suited for the synthesis of substituted pyridine (B92270) rings. researchgate.netbohrium.com

One of the most classical and widely used MCRs for pyridine synthesis is the Hantzsch pyridine synthesis. mdpi.comtaylorfrancis.com This reaction typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and an ammonia (B1221849) source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. mdpi.com Variations of this method allow for the synthesis of a wide array of substituted pyridines by changing the starting components. taylorfrancis.com For instance, using different aldehydes and β-dicarbonyl compounds can introduce various substituents around the pyridine ring. mdpi.com

Another notable approach is the Guareschi-Thorpe reaction, which utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to construct the pyridine ring. acsgcipr.org These MCRs offer a convergent and atom-economical route to highly functionalized pyridines, which can then be further modified to yield target structures like 5-(Piperidin-1-ylmethyl)pyridin-3-amine. acsgcipr.org The versatility of MCRs lies in their ability to generate diverse molecular scaffolds from readily available starting materials in a one-pot fashion. bohrium.com

| Reaction Name | Key Reactants | Intermediate | Final Product | Reference |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | 1,4-Dihydropyridine | Substituted Pyridine | mdpi.comtaylorfrancis.com |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Dicarbonyl Compound | - | Substituted Pyridinone | acsgcipr.org |

| Bohlmann-Rahtz | Enamine, α,β-Unsaturated Ketone | - | Substituted Pyridine | acsgcipr.orgnih.gov |

Reductive Amination Pathways for Amine Introduction

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is a cornerstone in the synthesis of amines. wikipedia.orgorganic-chemistry.org This reaction involves the conversion of a carbonyl group (aldehyde or ketone) to an amine through an intermediate imine. wikipedia.org In the context of synthesizing this compound, this pathway is crucial for introducing the piperidin-1-ylmethyl group onto the pyridine scaffold.

The process typically begins with the reaction of a pyridine derivative bearing an aldehyde at the 5-position with piperidine (B6355638) to form an iminium ion intermediate. This intermediate is not isolated but is reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. wikipedia.orgorganic-chemistry.org More recently, safer and more environmentally friendly reagents like α-picoline-borane have been developed as effective alternatives. researchgate.net

This method can be performed as a one-pot procedure, where the aldehyde, amine, and reducing agent are combined, offering a direct and efficient route to the target amine. wikipedia.org The choice of reaction conditions, such as solvent and the presence of a mild acid catalyst, can be optimized to improve yields and minimize side reactions. For example, the use of molecular sieves can facilitate imine formation by removing the water generated during the reaction.

| Carbonyl Precursor | Amine | Reducing Agent | Product | Reference |

| Pyridine-3-carbaldehyde | Piperidine | Sodium Triacetoxyborohydride | 3-(Piperidin-1-ylmethyl)pyridine | wikipedia.orgorganic-chemistry.org |

| 5-Nitropyridine-3-carbaldehyde | Piperidine | Sodium Cyanoborohydride | 5-Nitro-3-(Piperidin-1-ylmethyl)pyridine | wikipedia.org |

| Ketone | Primary/Secondary Amine | Pyridine-Borane | Substituted Amine |

Intramolecular Cyclization Routes to Saturated N-Heterocycles

The piperidine ring is a saturated N-heterocycle, and its construction is a key step in synthesizing analogous structures. Intramolecular cyclization is a powerful strategy for forming such rings, where a linear molecule containing both a nitrogen nucleophile and an electrophilic center reacts to form a cyclic product. nih.govresearchgate.net

A variety of methods exist for the intramolecular formation of piperidines. These include radical-mediated cyclizations, where a radical is generated on a side chain which then attacks a double or triple bond to close the ring. nih.gov Another common approach is reductive hydroamination, which involves the cyclization of an amino-alkyne. nih.gov Electrophilic cyclization, often initiated by the activation of a double bond with an electrophile, followed by attack by an internal amine nucleophile, is also a widely used technique. nih.govrsc.org

The success of these cyclization reactions often depends on achieving the correct regioselectivity (e.g., 6-endo vs. 5-exo cyclization) to form the desired six-membered piperidine ring. iupac.org The nature of the substrate, the choice of catalyst, and the reaction conditions all play a crucial role in controlling the outcome of the cyclization. nih.govacs.org These strategies provide access to a wide range of substituted piperidines, which can be valuable building blocks in more complex syntheses. organic-chemistry.orgwhiterose.ac.uk

| Cyclization Strategy | Starting Material Type | Key Features | Reference |

| Radical-Mediated | Linear amino-aldehyde/enyne | Cobalt(II) catalysis can be used. | nih.gov |

| Reductive Hydroamination | Amino-alkyne | Acid-mediated alkyne functionalization. | nih.gov |

| Electrophilic Cyclization | Amino-alkene | Activation of alkene by an electrophile. | nih.govrsc.org |

| Nitrone Dipolar Cycloaddition | N-alkenylnitrone | Forms polyhydroxylated piperidines. | iupac.org |

Convergent and Divergent Synthesis Strategies

Precursor Synthesis and Functionalization

The synthesis of precursors is fundamental to both convergent and divergent strategies. For a convergent synthesis of this compound, two key precursors would be a functionalized pyridine ring and piperidine. A common precursor for the pyridine portion is a 3-amino-5-(halomethyl)pyridine. For example, 5-amino-3-(bromomethyl)pyridine can be synthesized from a suitable starting material like 3,5-lutidine through a series of functional group manipulations, including oxidation, halogenation, and amination. mdpi.com

Alternatively, 5-aminopyrazoles are versatile precursors for creating fused pyrazole-pyridine systems, demonstrating the broad utility of functionalized heterocyclic precursors. beilstein-journals.orgnih.gov The synthesis of these precursors often requires careful control of regioselectivity to ensure the correct placement of functional groups for subsequent reactions. nih.gov The functionalization of the pyridine ring can be achieved through various methods, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and directed ortho-metalation, depending on the existing substituents on the ring. nih.gov

Coupling Reactions for Scaffold Assembly

Coupling reactions are essential for assembling the final molecular scaffold from the prepared precursors in a convergent synthesis. To form this compound, a key coupling step would be the reaction between a 3-amino-5-(halomethyl)pyridine precursor and piperidine. This reaction is typically a nucleophilic substitution, where the nitrogen atom of the piperidine ring displaces the halide on the methyl group attached to the pyridine ring.

Modern organic synthesis offers a wide array of cross-coupling reactions that are invaluable for constructing complex molecules. While the specific coupling for the title compound is a nucleophilic alkylation, analogous structures with more complex linkages might employ palladium-catalyzed reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings to form C-C or C-N bonds between different aromatic or heterocyclic fragments. digitellinc.comorganic-chemistry.org For instance, the Suzuki coupling can be used to join a pyridine-boronic acid with a halogenated aromatic ring. digitellinc.com The choice of coupling reaction depends on the specific bond being formed and the functional groups present in the precursor molecules.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst (if applicable) | Bond Formed | Reference |

| Nucleophilic Alkylation | 3-Amino-5-(bromomethyl)pyridine | Piperidine | - | C-N | - |

| Suzuki Coupling | Heteroarylboronic acid | Halogenated Pyridine | Palladium | C-C | digitellinc.com |

| C-H Alkylation | Pyridine | Alkyl Halide | Mechanochemically activated Mg(0) | C-C | organic-chemistry.org |

| N-iminative Cross-Coupling | Alkenylboronic acid | α,β-unsaturated ketoxime | Copper | C-N | nih.gov |

Advanced Synthetic Transformations and Reaction Conditions

The construction of substituted pyridine and piperidine cores, such as that in this compound, often requires sophisticated synthetic methods to control regioselectivity and introduce functional groups with precision.

Metal-Catalyzed Coupling and Functionalization (e.g., Rhodium, Palladium, Copper)

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds that are otherwise challenging to construct. Palladium, rhodium, and copper complexes are particularly prominent in the functionalization of pyridine rings.

Palladium-Catalyzed Reactions: Palladium catalysis is widely used for cross-coupling reactions that functionalize pyridine halides or their derivatives. researchgate.net Key reactions include:

Suzuki-Miyaura Coupling: This reaction couples a pyridine halide (e.g., bromo- or chloropyridine) with an organoboron reagent, such as an arylboronic acid, to form a C-C bond. researchgate.net This is a robust method for introducing aryl or heteroaryl substituents onto the pyridine core.

Sonogashira Coupling: This reaction couples a pyridine halide with a terminal alkyne, providing a direct route to alkynylpyridines. researchgate.net

Buchwald-Hartwig Amination: This method is crucial for forming C-N bonds, allowing for the direct amination of pyridine halides to introduce amino groups, a key feature of the target molecule's structure.

C-H Activation/Functionalization: More recent advancements focus on the direct functionalization of pyridine C-H bonds, avoiding the need for pre-functionalized halides. Palladium catalysts can selectively activate C-H bonds at various positions (C2, C3, or C4) of the pyridine ring, often guided by a directing group. nih.govacs.org For instance, palladium-catalyzed C3-olefination and arylation of pyridines have been successfully developed. semanticscholar.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are also highly effective, particularly for C-H activation and olefination reactions. nih.gov Rhodium(III) complexes, for example, can catalyze the direct coupling of arenes bearing directing groups with alkenes and alkynes. acs.org In the context of pyridine synthesis, rhodium-catalyzed C-H olefination has been reported, offering an alternative to palladium-based methods. nih.gov

Copper-Catalyzed Reactions: Copper catalysis is often employed for C-N and C-O bond-forming reactions. While palladium is dominant in many cross-coupling reactions, copper provides a cost-effective and sometimes complementary alternative, especially in Ullmann-type couplings.

The table below summarizes representative metal-catalyzed reactions for pyridine functionalization.

| Reaction Type | Catalyst System | Substrates | Key Features |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos | Pyridine-halide, Arylboronic acid | Forms C-C bonds; tolerant of many functional groups. researchgate.net |

| Sonogashira Coupling | [Pd(η3-C3H5)Cl]₂, Ligand | Pyridine-halide, Terminal alkyne | Forms C-C triple bonds; can be performed copper-free. researchgate.net |

| C-H Olefination | [RhCp*Cl₂]₂, AgSbF₆ | Pyridine with directing group, Alkene | Direct functionalization of C-H bonds, avoiding pre-halogenation. nih.gov |

| C-H Alkylation | Ni/Lewis Acid | Pyridine, Alkyl halide | Enables direct C-4 alkylation of pyridines. nih.gov |

| C-H Arylation | Pd(OAc)₂, Ligand | Pyridine N-oxide, Aryl source | Regioselective arylation of the pyridine core. nih.gov |

Asymmetric Synthesis Approaches for Chiral Derivatives

The synthesis of chiral derivatives of piperidines and pyridines is of significant interest due to the prevalence of such motifs in biologically active molecules. nih.gov Asymmetric synthesis aims to produce enantiomerically enriched compounds, where one enantiomer is favored over the other.

Rhodium-Catalyzed Asymmetric Synthesis: A powerful strategy for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov This multi-step process typically starts with pyridine, which undergoes partial reduction to a dihydropyridine intermediate. A subsequent Rh-catalyzed asymmetric carbometalation with an aryl or vinyl boronic acid introduces a new chiral center with high enantioselectivity. A final reduction step then yields the chiral 3-substituted piperidine. nih.gov This approach provides a versatile route to clinically relevant molecules. nih.gov

Cobalt-Catalyzed Asymmetric Synthesis: Cobalt catalysis has been successfully applied to the asymmetric [2+2+2] cycloaddition reaction to construct complex chiral pyridines. researchgate.net For instance, a Co-catalyzed enantioselective desymmetric cycloaddition of alkyne-bearing malononitriles and terminal alkynes allows for the synthesis of pyridines containing an all-carbon quaternary chiral center in high yields and excellent enantioselectivities. researchgate.net The stereochemical outcome is controlled by specialized chiral ligands, such as bisoxazolinephosphine (NPN*) ligands. researchgate.net

Chiral Ligand Development: The success of asymmetric catalysis heavily relies on the design of effective chiral ligands. The development of novel chiral pyridine-derived ligands has been a major focus of research. acs.org These ligands coordinate to the metal center and create a chiral environment that directs the stereochemical course of the reaction, leading to high enantioselectivity. acs.org

The following table outlines key approaches in the asymmetric synthesis of pyridine and piperidine derivatives.

| Methodology | Catalyst System | Starting Materials | Product | Key Feature |

| Asymmetric Reductive Heck | Rhodium complex with chiral ligand | Pyridine, Aryl/Vinyl boronic acid | Enantioenriched 3-substituted piperidines | Multi-step process involving asymmetric carbometalation of a dihydropyridine intermediate. nih.gov |

| Desymmetric [2+2+2] Cycloaddition | Co(BF₄)₂·6H₂O with chiral NPN* ligand | Alkyne-bearing malononitrile, Terminal alkyne | Pyridines with chiral all-carbon quaternary centers | Constructs highly substituted chiral pyridines with excellent enantioselectivity. researchgate.net |

| Asymmetric C-H Functionalization | Transition metal with chiral ligand | Pyridine derivative | Chiral functionalized pyridine | A challenging but highly desirable direct approach to chiral pyridines. nih.gov |

Principles of Sustainable Synthesis (e.g., Atom Economy, Mild Conditions)

The principles of green chemistry are increasingly integrated into pharmaceutical synthesis to minimize environmental impact and improve efficiency. pfizer.com These principles provide a framework for designing more sustainable synthetic routes. wjarr.cominstituteofsustainabilitystudies.com

Core Principles of Green Chemistry: The twelve principles of green chemistry guide the development of environmentally benign chemical processes. nih.gov Key principles relevant to the synthesis of complex molecules like this compound include:

Prevention: It is better to prevent waste than to treat it after it has been created. pfizer.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Reactions like cycloadditions are highly atom-economical, whereas substitution reactions that generate stoichiometric byproducts are less so.

Less Hazardous Chemical Synthesis: Methods should use and generate substances that possess little or no toxicity to human health and the environment. jddhs.com

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. jddhs.com The use of microwave-assisted synthesis or flow chemistry can enhance energy efficiency. wjarr.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, reducing waste. nih.gov The metal-catalyzed reactions discussed in section 2.3.1 are a prime example of this principle in action.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. nih.gov The development of C-H activation chemistry directly supports this principle.

The table below summarizes the twelve principles of green chemistry.

| No. | Principle | Description |

| 1 | Prevention | Prevent waste generation rather than treating it post-creation. pfizer.com |

| 2 | Atom Economy | Maximize the incorporation of all starting materials into the final product. nih.gov |

| 3 | Less Hazardous Synthesis | Design syntheses to use and generate substances with minimal toxicity. jddhs.com |

| 4 | Designing Safer Chemicals | Design chemical products to be effective while having low toxicity. jddhs.com |

| 5 | Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents, or use safer alternatives. jddhs.com |

| 6 | Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure to reduce energy consumption. jddhs.com |

| 7 | Use of Renewable Feedstocks | Use renewable rather than depleting raw materials and feedstocks. instituteofsustainabilitystudies.com |

| 8 | Reduce Derivatives | Avoid unnecessary protection/deprotection steps to reduce reagents and waste. nih.gov |

| 9 | Catalysis | Use catalytic reagents in preference to stoichiometric ones. nih.gov |

| 10 | Design for Degradation | Design products to break down into benign substances after use. |

| 11 | Real-time Pollution Prevention | Develop analytical methods for real-time monitoring to prevent hazardous substance formation. |

| 12 | Safer Chemistry for Accidents | Choose substances and forms that minimize the potential for chemical accidents. |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the precise connectivity and spatial relationships of atoms can be determined.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

For 5-(Piperidin-1-ylmethyl)pyridin-3-amine, the expected chemical shifts are predicted based on the constituent parts: a 3,5-disubstituted pyridine (B92270) ring and a piperidine (B6355638) ring connected by a methylene (B1212753) (-CH₂) bridge. The amino group (-NH₂) on the pyridine ring and the nitrogen within the piperidine ring significantly influence the chemical shifts of nearby protons and carbons. In a typical solvent like CDCl₃ or DMSO-d₆, the amino protons would appear as a broad singlet. chemicalbook.com The protons of the piperidine ring typically show complex multiplets due to their chair conformation and spin-spin coupling, with protons in axial and equatorial positions potentially having different chemical shifts. chemicalbook.com

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Pyridine H-2 | ~8.0-8.2 | d | 1H | Aromatic H |

| Pyridine H-4 | ~7.0-7.2 | dd | 1H | Aromatic H |

| Pyridine H-6 | ~7.8-8.0 | d | 1H | Aromatic H |

| -NH₂ | ~3.5-5.0 | br s | 2H | Amine Protons |

| -CH₂- (Methylene Bridge) | ~3.4-3.6 | s | 2H | Methylene Protons |

| Piperidine H-2', H-6' | ~2.3-2.5 | t | 4H | Protons adjacent to N |

| Piperidine H-3', H-5' | ~1.5-1.7 | m | 4H | Piperidine Protons |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Pyridine C-2 | ~140-142 | Aromatic C |

| Pyridine C-3 | ~145-147 | Aromatic C-NH₂ |

| Pyridine C-4 | ~123-125 | Aromatic C |

| Pyridine C-5 | ~130-132 | Aromatic C |

| Pyridine C-6 | ~135-137 | Aromatic C |

| -CH₂- (Methylene Bridge) | ~58-62 | Methylene Carbon |

| Piperidine C-2', C-6' | ~53-55 | Carbons adjacent to N |

| Piperidine C-3', C-5' | ~25-27 | Piperidine Carbons |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons on the pyridine ring (H-2 with H-4, H-4 with H-6). It would also reveal the coupling network within the piperidine ring, for instance, between the protons at C-2' and C-3', C-3' and C-4', and so on.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. For example, the singlet at ~3.5 ppm would correlate with the methylene carbon signal at ~60 ppm, and the aromatic proton signals would correlate with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the puzzle by showing correlations between protons and carbons over two to three bonds. This technique is critical for connecting the different fragments of the molecule. Key HMBC correlations would include:

Correlations from the methylene bridge protons (~3.5 ppm) to the pyridine carbon C-5 and the piperidine carbons C-2' and C-6'.

Correlations from the pyridine proton H-4 to the methylene carbon and to pyridine carbons C-2, C-5, and C-6.

Correlations from the piperidine protons at C-2'/C-6' to the methylene carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The structure of this compound contains several key functional groups whose characteristic vibrations can be identified. The primary amine (-NH₂) group on the pyridine ring is expected to show characteristic N-H stretching and bending vibrations. tsijournals.com The pyridine ring itself has a set of characteristic C=C and C=N stretching vibrations. aps.org The aliphatic C-H bonds of the piperidine ring and the methylene bridge will also produce distinct stretching and bending bands. researchgate.netnist.gov

Predicted Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3450-3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretching (-NH₂) |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching (Pyridine) |

| 2950-2800 | Strong | Aliphatic C-H Stretching (Piperidine, -CH₂-) |

| 1650-1600 | Medium | N-H Bending (Scissoring) |

| 1600-1450 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |

| 1470-1430 | Medium | CH₂ Bending (Scissoring) |

| 1330-1260 | Medium | Aromatic C-N Stretching (Ar-NH₂) |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the unique elemental formula. The fragmentation pattern observed in the mass spectrum offers further structural confirmation.

The molecular formula of this compound is C₁₁H₁₇N₃, which corresponds to an odd nominal molecular weight, consistent with the nitrogen rule for a compound with an odd number of nitrogen atoms. libretexts.orgmiamioh.edu

Under electron ionization (EI), the molecule will fragment in a predictable manner. The most common fragmentation pathway for N-benzylpiperidine analogues is alpha-cleavage, which involves the breaking of a bond adjacent to a nitrogen atom. miamioh.edulibretexts.org The primary fragmentation is expected to occur at the C-C bond between the methylene bridge and the piperidine ring, or the benzylic C-N bond.

Predicted Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Interpretation |

|---|---|

| 191 | [M]⁺˙: Molecular Ion |

| 176 | [M-CH₃]⁺: Loss of a methyl radical (less likely) |

| 98 | [C₆H₁₂N]⁺: Piperidinomethyl cation |

| 94 | [C₅H₆N₂]⁺˙: Aminopyridine radical cation |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

Theoretical Elemental Composition of C₁₁H₁₇N₃ (Molecular Weight: 191.28 g/mol )

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 69.07% |

| Hydrogen | H | 8.96% |

Computational and Theoretical Chemistry of 5 Piperidin 1 Ylmethyl Pyridin 3 Amine

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of a compound at the atomic and electronic levels. These methods provide insights into the geometric parameters, electronic properties, and energetic landscape of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as molecules. For 5-(Piperidin-1-ylmethyl)pyridin-3-amine, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization.

The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations due to its balance of accuracy and computational cost. This would be paired with a suitable basis set, such as 6-311G(d,p), which provides a good description of the electron distribution. The optimized geometry would yield crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. Furthermore, DFT calculations would provide key electronic properties like the total energy, dipole moment, and the distribution of electronic charge across the molecule.

Ab Initio Methods and Basis Set Considerations (e.g., G3MP2, MP2, Hartree-Fock)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which provides a good starting point for more advanced calculations. However, it does not account for electron correlation, which can be significant.

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation at the second-order perturbation level, offering improved accuracy over Hartree-Fock for many systems.

Gaussian-3 (G3) Theories (e.g., G3MP2): These are composite methods that combine results from different levels of theory and basis sets to achieve high accuracy in thermochemical data, such as heats of formation.

The choice of basis set is crucial in ab initio calculations. Larger basis sets, such as those of the Pople type (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), provide a more flexible description of the molecular orbitals and lead to more accurate results, albeit at a higher computational expense.

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of molecular orbitals, particularly the frontier orbitals, is essential for understanding a molecule's reactivity and electronic transitions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in nucleophilic and electrophilic attacks, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: The table is a placeholder and would be populated with data from actual computational studies.

Derived Reactivity Descriptors (e.g., Chemical Hardness, Chemical Softness, Global Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. It measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates the molecule's polarizability.

Global Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ). This index quantifies the ability of a molecule to accept electrons.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Ionization Potential (eV) | |

| Electron Affinity (eV) | |

| Electronegativity (eV) | |

| Chemical Hardness (eV) | |

| Chemical Softness (eV-1) | |

| Global Electrophilicity Index |

Note: The table is a placeholder and would be populated with data from actual computational studies.

Electron Density and Charge Distribution Analysis

The distribution of electrons within a molecule is fundamental to its chemical behavior.

Molecular Electrostatic Potential (MEP) maps would be generated to visualize the charge distribution from the perspective of an approaching reactant. These maps show regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) ring and the amino group, indicating their nucleophilic character.

Natural Bond Orbital (NBO) analysis would be performed to gain a deeper understanding of the bonding and charge distribution. NBO analysis provides information on the atomic charges, hybridization of orbitals, and the nature of donor-acceptor interactions within the molecule, offering a detailed picture of its electronic structure.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would be a critical tool for visualizing the electronic distribution within this compound. This analysis would identify the electrophilic and nucleophilic sites on the molecule. It is anticipated that the regions around the nitrogen atoms of the pyridine ring and the amino group would exhibit a negative potential (red and yellow areas), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the piperidine (B6355638) ring would likely show a positive potential (blue areas), marking them as potential sites for nucleophilic interaction. Such a map is invaluable for predicting how the molecule might interact with other chemical species.

Mulliken Population Analysis and Natural Bond Orbital (NBO) Interactions

To quantify the electronic charge distribution, a Mulliken population analysis would be performed. This would assign partial charges to each atom in this compound, providing a numerical representation of the electronic environment.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that map the regions of electron localization in a molecule. For this compound, these analyses would visually distinguish between covalent bonds, lone pairs, and atomic cores. This provides a chemically intuitive picture of the electron pairing and localization, which is complementary to the charge distribution information from MEP and Mulliken analyses.

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational methods are also instrumental in predicting the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation.

Theoretical NMR Chemical Shift Calculations (e.g., Gauge Invariant Atomic Orbital (GIAO) method)

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov By applying this method to the optimized geometry of this compound, a predicted NMR spectrum could be generated. This theoretical spectrum would be an invaluable tool for chemists in interpreting experimental NMR data, aiding in the structural elucidation and confirmation of the compound. organicchemistrydata.org Comparing the calculated shifts with experimental values serves as a stringent test of the accuracy of the computational model.

Computed Vibrational Frequencies and Intensities (FT-IR)

Theoretical calculations of the vibrational frequencies and their corresponding intensities can generate a predicted FT-IR spectrum for this compound. This computational spectrum would show the characteristic vibrational modes of the molecule, such as the N-H stretches of the amine group, the C-H stretches of the pyridine and piperidine rings, and the various bending and torsional modes. Comparing these computed frequencies with an experimental FT-IR spectrum would help in the assignment of the observed absorption bands to specific molecular vibrations, providing a detailed understanding of the molecule's vibrational properties. acs.org

Nonlinear Optical (NLO) Properties and Molecular Polarizability

The investigation of nonlinear optical (NLO) properties is a key area of materials science. Computational chemistry can predict whether a molecule like this compound has the potential for NLO applications. This involves calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov Molecules with significant charge transfer characteristics, often suggested by MEP and NBO analyses, can exhibit large hyperpolarizability values, making them candidates for use in optoelectronic devices. dntb.gov.ua A computational study would quantify these properties and provide a theoretical basis for exploring the NLO potential of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a framework for defining atomic properties and bonding characteristics within a molecule based on the topology of the electron density (ρ(r)). rsc.org This analysis partitions a molecule into atomic basins, allowing for the quantification of atomic charges and the characterization of chemical bonds through the analysis of bond critical points (BCPs). rsc.orgpitt.edu A BCP is a point of minimum electron density between two bonded atoms, and its properties reveal the nature of the interaction. nih.gov

Key topological parameters at a BCP include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values suggest stronger bonds.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. orientjchem.org A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. nih.gov

Ellipticity (ε) : This parameter measures the anisotropy of the electron density at the BCP. For a cylindrically symmetrical bond (like a single bond), ε is near zero. A higher ellipticity value suggests significant π-character, as seen in double or triple bonds, or in bonds within a strained ring. nih.gov

For this compound, a QTAIM analysis would characterize the covalent bonds within the pyridine and piperidine rings, as well as the linking C-N and C-C bonds. The C-N and C-C bonds within the aromatic pyridine ring are expected to show higher electron density and ellipticity compared to the single bonds in the saturated piperidine ring, reflecting their partial double-bond character. The N-H bond of the amine group and the C-H bonds would exhibit characteristics of strong covalent bonds.

Illustrative Data Table: QTAIM Topological Parameters

Disclaimer: The following table presents hypothetical QTAIM data for selected bonds in this compound, as specific experimental or computational studies are not available. The values are representative of typical covalent bonds in similar heterocyclic systems and are provided for illustrative purposes.

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Ellipticity (ε) | Bond Character |

|---|---|---|---|---|

| N(pyridine)-C(pyridine) | 0.310 | -0.950 | 0.210 | Polar Covalent (π-character) |

| C(pyridine)-C(pyridine) | 0.295 | -0.880 | 0.230 | Covalent (π-character) |

| C(pyridine)-C(methylene) | 0.250 | -0.650 | 0.020 | Covalent (Single Bond) |

| C(methylene)-N(piperidine) | 0.240 | -0.600 | 0.015 | Polar Covalent (Single Bond) |

| N(piperidine)-C(piperidine) | 0.245 | -0.620 | 0.010 | Polar Covalent (Single Bond) |

| C(pyridine)-N(amine) | 0.260 | -0.700 | 0.050 | Polar Covalent (Single Bond) |

Reaction Mechanism Predictions and Transition State Characterization

Fukui functions are central to conceptual Density Functional Theory (DFT) for predicting the reactivity of different sites within a molecule. wikipedia.org They describe the change in electron density at a specific point when an electron is added to or removed from the system. numberanalytics.com By condensing these values onto individual atoms, one can generate reactivity indices that pinpoint the most likely sites for electrophilic, nucleophilic, or radical attack. scm.com

The three main types of Fukui functions are:

f⁺(r) : This function corresponds to the addition of an electron and indicates the susceptibility of a site to nucleophilic attack (the site acts as an electrophile). A higher f⁺ value points to a more electrophilic atom. schrodinger.com

f⁻(r) : This function relates to the removal of an electron and indicates the susceptibility of a site to electrophilic attack (the site acts as a nucleophile). A higher f⁻ value suggests a more nucleophilic atom. schrodinger.com

f⁰(r) : This is the average of f⁺(r) and f⁻(r) and is used to predict sites for radical attack . nih.gov

The dual descriptor (Δf(r)) , calculated as the difference between f⁺(r) and f⁻(r), provides a single, unambiguous measure of reactivity. scm.com A positive value (Δf(r) > 0) indicates an electrophilic site, while a negative value (Δf(r) < 0) points to a nucleophilic site.

For this compound, the nitrogen atoms—particularly the pyridine nitrogen and the exocyclic amine nitrogen—are expected to be the primary nucleophilic centers, exhibiting high f⁻ values. The piperidine nitrogen would also be nucleophilic. Electrophilic sites (high f⁺) are anticipated on the carbon atoms of the pyridine ring, especially those ortho and para to the electron-donating amino group, due to the ring's electronic structure.

Illustrative Data Table: Condensed Fukui Functions and Dual Descriptor

Disclaimer: The following table presents hypothetical Fukui function data for selected atoms in this compound, as specific computational studies are not available. The values are based on the expected electronic properties of aminopyridine systems and are provided for illustrative purposes.

| Atom | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) | Δf (Dual Descriptor) | Predicted Reactivity |

|---|---|---|---|---|

| N1 (Pyridine) | 0.035 | 0.150 | -0.115 | Strongly Nucleophilic |

| C2 (Pyridine) | 0.140 | 0.040 | 0.100 | Strongly Electrophilic |

| N (Amine) | 0.020 | 0.180 | -0.160 | Most Nucleophilic |

| C4 (Pyridine) | 0.130 | 0.050 | 0.080 | Electrophilic |

| C6 (Pyridine) | 0.150 | 0.030 | 0.120 | Strongly Electrophilic |

| N (Piperidine) | 0.040 | 0.130 | -0.090 | Nucleophilic |

Mechanistic Investigations of Reactions Involving the 5 Piperidin 1 Ylmethyl Pyridin 3 Amine Scaffold

Detailed Reaction Pathway Elucidation

The elucidation of reaction pathways for the 5-(Piperidin-1-ylmethyl)pyridin-3-amine scaffold involves identifying the roles of its distinct functional groups. The primary amine at the 3-position and the tertiary amine of the piperidine (B6355638) ring exhibit different nucleophilic and basic properties, while the pyridine (B92270) ring itself can participate in various transformations.

A key reaction pathway available to the this compound scaffold involves the formation of an iminium ion intermediate. This electrophilic species is typically generated from the tertiary amine of the piperidine ring and the adjacent methylene (B1212753) bridge.

The formation of an iminium ion can proceed through several mechanisms, most commonly via oxidation or acid-catalyzed condensation. For instance, in biological systems or in the presence of oxidizing agents, the piperidine ring can undergo bioactivation to form a reactive iminium intermediate. nih.gov This process often starts with hydroxylation at the carbon alpha to the piperidine nitrogen, followed by the loss of water to generate the stable, yet reactive, iminium cation. nih.gov

A common synthetic route that proceeds via an iminium ion is the Mannich reaction. youtube.com In a typical Mannich-type scenario, a non-enolizable aldehyde (like formaldehyde) reacts with the secondary amine precursor to the piperidine or, in this case, a reaction involving the existing tertiary amine could be envisaged under specific conditions. youtube.com The resulting iminium ion is a potent electrophile that can react with a wide range of nucleophiles. wikipedia.org The general pathway for the formation of an iminium ion from a tertiary amine and its subsequent reaction is a cornerstone of synthetic organic chemistry. youtube.commdpi.com

Table 1: Plausible Iminium Ion Formation from the Scaffold

| Reactant(s) | Conditions | Intermediate | Subsequent Reaction |

|---|---|---|---|

| Scaffold + Aldehyde (R-CHO) | Acid Catalysis | Iminium Ion | Nucleophilic attack at the iminium carbon |

The structural components of this compound allow it to play multiple catalytic roles in the functionalization of both its pyridine and piperidine moieties.

Pyridine Functionalization: The aminopyridine portion of the scaffold is central to its catalytic potential. The pyridine nitrogen can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, facilitating the introduction of new substituents at specific positions. nih.gov Furthermore, the entire pyridine ring can coordinate to a metal center through its π-system. This η6-coordination activates the ring towards nucleophilic aromatic substitution, a pathway that is otherwise difficult for electron-rich pyridine systems. chemistryviews.orgresearchgate.net This activation mode provides a distinct alternative to conventional cross-coupling reactions for modifying the pyridine core. researchgate.net The amino group at C3 also strongly influences the electronic properties of the ring, directing electrophilic substitution and participating in reactions like diazotization.

Piperidine Functionalization: The piperidine nitrogen is a Brønsted-Lowry base and a nucleophile. It can catalyze reactions by deprotonating substrates or activating electrophiles. The piperidine ring itself is a versatile scaffold for introducing molecular diversity. thieme-connect.com Synthetic methods for creating polysubstituted piperidines often rely on controlling the stereochemistry through diastereoselective reactions, which can be influenced by the bulky aminopyridine substituent. nih.gov For example, diastereoselective lithiation followed by trapping with an electrophile is a powerful strategy for functionalizing the piperidine ring with high stereocontrol. nih.govrsc.org

Kinetic and Thermodynamic Aspects of Transformations

Kinetic studies on analogous systems provide insight into the potential reaction dynamics. For example, the thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to O-arylhydroxylamines was found to be a first-order reaction. researchgate.net Such studies often involve calculating activation parameters (ΔH‡, ΔS‡) to understand the transition state. The rate of this specific rearrangement was highly dependent on the electronic nature of the substituent on the phenyl ring, with electron-withdrawing groups accelerating the reaction. This relationship was quantified with a large, positive ρ value (+3.6) from a Hammett plot, indicating a transition state with significant negative charge buildup, which is stabilized by electron-withdrawing groups. researchgate.net

Table 2: Illustrative Substituent Effects on Reaction Rates (Based on Analogous Systems)

| Reaction Type | Substituent Nature (on Pyridine Ring) | Expected Effect on Rate | Mechanistic Rationale | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Electron-Donating (e.g., -NH2) | Increase | Stabilizes the cationic intermediate (sigma complex). | General Principle |

| Nucleophilic Aromatic Substitution | Electron-Withdrawing | Increase | Stabilizes the anionic intermediate (Meisenheimer complex). | nih.gov |

| Thermal Rearrangement of N-Oxide | Electron-Withdrawing (para) | Increase | Stabilizes the electron-rich, polar activated complex. | researchgate.net |

Thermodynamically, the stability of the products relative to the reactants determines the favorability of a reaction. In cycloaddition reactions, for instance, the conversion of a stable aromatic system like pyridine into a non-aromatic, strained ring system is often thermodynamically unfavorable unless driven by specific factors like metal coordination or the use of highly reactive dienophiles. acs.org Computational studies are frequently employed to calculate the free energy changes (ΔG) for proposed reaction pathways to predict their feasibility. acs.orgrsc.org

Regioselectivity and Stereoselectivity in Complex Reactions

Regioselectivity: The substitution pattern of the this compound scaffold inherently controls the regioselectivity of further functionalization. The pyridine ring is substituted at the 3- and 5-positions. The amino group at C3 is a powerful electron-donating group, activating the ring towards electrophilic attack, primarily at the C2, C4, and C6 positions. The piperidinomethyl group at C5 is also electron-donating through induction.

In reactions involving highly reactive intermediates like pyridynes, substituents play a crucial role in directing incoming nucleophiles. nih.gov For instance, in a hypothetical 3,4-pyridyne generated from this scaffold, the regioselectivity of nucleophilic attack would be governed by the electronic and steric influence of the substituents at C3 and C5. The "aryne distortion model" suggests that electron-withdrawing substituents polarize the transient triple bond, directing the nucleophile to the more electropositive carbon. nih.gov While the groups on the target scaffold are donating, their steric bulk and ability to coordinate with reagents would be key factors in determining the site of addition. rsc.org

Stereoselectivity: The piperidine ring is a source of stereochemistry. As a saturated six-membered ring, it typically adopts a chair conformation to minimize steric strain. rsc.org Reactions that introduce new chiral centers on the piperidine ring can proceed with high diastereoselectivity, influenced by the existing substituents. For example, the reduction of a substituted pyridine to a piperidine can result in the preferential formation of one diastereomer over another, depending on the catalyst and reaction conditions. nih.gov

Furthermore, chiral piperidine scaffolds are of great interest in drug design, and methods to control their stereochemistry are highly valuable. thieme-connect.com Strategies such as asymmetric synthesis via the nitro-Mannich reaction or kinetic resolution using a chiral base can be employed to produce enantioenriched piperidine derivatives. mdpi.comrsc.org The polyfunctional nature of intermediates derived from reactions like the vinylogous Mannich reaction allows for the construction of complex, multi-substituted chiral piperidines, mimicking biosynthetic pathways. rsc.org The stereochemical configuration of the piperidine ring can, in turn, influence the biological activity and selectivity of the final molecule. thieme-connect.com

Chemical Derivatization and Scaffold Modification Strategies of 5 Piperidin 1 Ylmethyl Pyridin 3 Amine

Functionalization of the Pyridine (B92270) Nucleus

The pyridine ring is a key component of the molecule, and its functionalization can significantly impact the compound's electronic and steric properties.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. scribd.com For pyridine derivatives, this approach can be challenging due to the electron-deficient nature of the ring and the potential for the nitrogen atom to coordinate with metal catalysts. gcwgandhinagar.com However, various strategies have been developed to achieve regioselective C-H functionalization of pyridines.

Manganese-aminopyridine complexes have shown promise in catalyzing selective C-H oxidation with hydrogen peroxide. nih.gov Additionally, the use of directing groups can facilitate C-H functionalization at specific positions. For instance, 1-aminopyridinium ylides have been employed as monodentate directing groups for the palladium-catalyzed β-arylation and alkylation of sp3 C–H bonds in carboxylic acid derivatives. acs.org While direct C-H functionalization of 5-(piperidin-1-ylmethyl)pyridin-3-amine has not been extensively reported, methods developed for other pyridine systems could potentially be adapted. For example, palladium-catalyzed C(sp3)–H arylation has been achieved on various ketones and benzaldehydes using a transient directing group, a strategy that could be explored for the methylene (B1212753) bridge in the target molecule. nih.gov

| Method | Catalyst/Reagent | Position | Comment | Reference |

| Oxidative C-H Functionalization | Mn-aminopyridine complexes / H₂O₂ | Various | Offers a potential route for hydroxylation or other oxidative modifications. | nih.gov |

| Directed C-H Arylation/Alkylation | Pd(OAc)₂ / 1-Aminopyridinium ylide | β-position to a carboxylic acid | Demonstrates the feasibility of directed C-H functionalization on pyridine-containing scaffolds. | acs.org |

| Directed C(sp3)–H Arylation | Pd(OAc)₂ / Amino acid (transient directing group) | γ-position | Applicable to the methylene bridge of the title compound. | nih.gov |

Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although the conditions required can be harsh.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com Electrophilic substitution, when it occurs, typically directs to the 3- and 5-positions. youtube.comquora.com In the case of 3-aminopyridine, the amino group is an activating, ortho-para directing group. Therefore, for this compound, electrophilic substitution is expected to occur at the 2-, 4-, and 6-positions. However, the strong electron-withdrawing effect of the ring nitrogen can make these reactions challenging, often requiring forcing conditions. scribd.com For instance, nitration of pyridine requires harsh conditions and gives low yields of 3-nitropyridine. scribd.com

Nucleophilic Aromatic Substitution: The pyridine ring is more amenable to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. gcwgandhinagar.comyoutube.com The Chichibabin reaction, for example, involves the direct amination of pyridine at the 2-position by heating with sodamide. scribd.com For this compound, derivatization could be achieved by first introducing a leaving group, such as a halogen, onto the pyridine ring, followed by nucleophilic displacement. The synthesis of 3-amino-4-halopyridines has been reported, which can serve as precursors for further functionalization. rsc.org

| Reaction Type | Reagent | Position | Product Type | Reference |

| Electrophilic Nitration | HNO₃/H₂SO₄ | 2-, 4-, or 6-position | Nitro-substituted derivative | scribd.com |

| Electrophilic Bromination | Br₂ / 573K | 2-, 4-, or 6-position | Bromo-substituted derivative | scribd.com |

| Nucleophilic Amination (Chichibabin) | NaNH₂ | 2- or 6-position | Diamino-substituted derivative | scribd.com |

| Nucleophilic Halogenation (via N-oxide) | POCl₃ | 2- or 4-position | Chloro-substituted derivative | rsc.org |

Heterocyclic Ring Annulation Strategies

The 3-amino group on the pyridine nucleus provides a convenient handle for the construction of fused heterocyclic systems. Such annulation reactions can lead to novel scaffolds with potentially enhanced or altered biological activities.

One common strategy involves the condensation of the 3-amino group with a suitable bifunctional electrophile. For example, 3-aminoquinazolinone derivatives have been used as precursors for the synthesis of triazino-, triazepino-, and triazocinoquinazolinones through reactions with various reagents. nih.gov Similarly, the Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone followed by cyclization, is a powerful tool for constructing fused ring systems. This reaction has been used to prepare tetrahydro-imidazo[4,5-c]pyridine cores from histidine, a molecule also containing a 3-aminoimidazole moiety. mdpi.com These strategies could be applied to this compound to generate a variety of fused polycyclic structures.

| Annulation Strategy | Reagents | Fused Ring System | Reference |

| Condensation/Cyclization | Bifunctional electrophiles (e.g., α,β-unsaturated ketones) | Fused pyridopyrimidines or other N-heterocycles | nih.gov |

| Pictet-Spengler Reaction | Aldehydes or ketones | Fused tetrahydropyridopyridines | mdpi.com |

| Ugi-Three-Component Reaction | Isocyanide, aldehyde, carboxylic acid | Complex fused heterocycles | mdpi.com |

Functionalization of the Piperidine (B6355638) Ring System

The piperidine moiety offers additional sites for modification, including the secondary nitrogen atom and the carbon centers of the ring.

N-Functionalization of the Piperidine Nitrogen (e.g., Alkylation, Acylation)

The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized through alkylation or acylation reactions.

N-Alkylation: This can be achieved by reacting the piperidine with an alkyl halide, typically in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net The choice of alkylating agent allows for the introduction of a wide variety of substituents, which can influence the compound's lipophilicity, steric bulk, and potential for additional interactions with biological targets. For example, N-benzyl piperidine derivatives have been synthesized and evaluated as potential treatments for Alzheimer's disease. nih.gov

N-Acylation: The piperidine nitrogen can also be acylated using acyl chlorides or anhydrides to form amides. This transformation can alter the basicity of the piperidine nitrogen and introduce new functional groups. N-acylation is a common strategy in combinatorial chemistry to generate libraries of compounds for biological screening. researchgate.net

| Functionalization | Reagents | Product | Conditions | Reference |

| N-Alkylation | Alkyl halide (e.g., R-Br), base (e.g., K₂CO₃) | N-Alkylpiperidine | Anhydrous solvent (e.g., acetonitrile (B52724) or DMF), room temperature or heating | researchgate.net |

| N-Acylation | Acyl chloride (e.g., R-COCl) or anhydride | N-Acylpiperidine (amide) | Base (e.g., triethylamine), inert solvent | researchgate.net |

Carbon-Center Functionalization (e.g., Alkylation, Acylation)

Functionalization of the carbon atoms within the piperidine ring is more challenging but offers a route to more complex and diverse structures.

Methods for the C-H functionalization of piperidines, often requiring the use of directing groups or specific catalysts, have been developed. nih.govbeilstein-journals.org Rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2, C3, or C4 positions of the piperidine ring, with the regioselectivity being controlled by the choice of catalyst and protecting group on the nitrogen. nih.gov For instance, N-Boc-piperidine can be functionalized at the C2 position, while other conditions can direct functionalization to the C4 position. nih.gov

Furthermore, the regioselective 3-alkylation of piperidine has been achieved by generating an enamide anion from Δ¹-piperideine, which can then be alkylated. odu.edu Oxidative methods can also be employed to introduce functionality. For example, N-iodosuccinimide can facilitate the regioselective oxidative sulfonylation at the β-C-H bonds of tertiary cyclic amines. researchgate.net While these methods have not been specifically applied to this compound, they represent viable strategies for the carbon-center functionalization of its piperidine ring, likely after N-protection. nih.govresearchgate.net

| Functionalization | Method | Position | Reagents/Catalyst | Reference |

| C-H Insertion | Rhodium-catalyzed | C2, C3, or C4 | Rh₂(R-TCPTAD)₄, Rh₂(R-TPPTTL)₄, etc. | nih.gov |

| Alkylation | Enamide anion formation | C3 | N-chloropiperidine, base, alkyl halide | odu.edu |

| Oxidative Sulfonylation | Dehydrogenative β-sulfonylation | C3 (β-position) | N-iodosuccinimide | researchgate.net |

Stereocontrolled Modifications of Piperidine

The piperidine ring within the this compound scaffold presents opportunities for introducing stereochemical complexity, which can significantly influence the three-dimensional shape and biological interactions of the resulting derivatives. rsc.org

Strategies for achieving stereocontrolled modifications often involve the use of chiral building blocks or asymmetric synthesis methodologies. For instance, employing enantiomerically pure piperidine precursors during the initial synthesis can directly lead to chiral derivatives of the target compound.

Another approach involves the stereoselective functionalization of the pre-existing piperidine ring. While direct C-H functionalization of the piperidine ring in this specific compound is not extensively documented in the provided results, general methods for the stereocontrolled synthesis of piperidine-containing structures are well-established. These include diastereoselective alkylations, reductions of substituted pyridine precursors, and cycloaddition reactions. Such strategies could theoretically be adapted to introduce substituents at various positions on the piperidine ring with defined stereochemistry.

The development of polycyclic systems incorporating the piperidine motif is another area of exploration. rsc.org For example, lactam-tethered alkenols can undergo cascade reactions to form piperidine-fused 3-methylenetetrahydropyrans with high diastereoselectivity. rsc.org This highlights the potential for creating rigid, conformationally constrained analogs of this compound with specific spatial arrangements of functional groups.

The introduction of chirality can be crucial for optimizing the interaction of the molecule with biological targets. The precise orientation of substituents on the piperidine ring can lead to enhanced binding affinity and selectivity.

Reactivity of the Primary Amine Moiety

The primary amine group on the pyridine ring is a key handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Amination and Amide/Sulfonamide Formation

The primary amine of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This reaction is a fundamental and widely used transformation in medicinal chemistry to introduce a vast range of substituents. The properties of the resulting amide, such as its polarity, hydrogen bonding capacity, and steric bulk, can be systematically varied by changing the acylating agent.

Similarly, the primary amine can be converted into sulfonamides by reacting it with sulfonyl chlorides. researchgate.net Sulfonamides are a prominent class of compounds in drug discovery, known for their chemical stability and ability to participate in strong hydrogen bonding interactions. nih.govnih.gov The synthesis of primary sulfonamides can be achieved through classical methods involving the reaction of sulfonyl chlorides with ammonia (B1221849) or its surrogates. nih.gov More modern approaches utilize reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) for the direct synthesis of primary sulfonamides from organometallic reagents. nih.govorganic-chemistry.org

The formation of amides and sulfonamides from the primary amine of this compound allows for the exploration of structure-activity relationships by introducing a variety of functional groups.

Table 1: Examples of Amide and Sulfonamide Formation Reactions

| Reactant 1 | Reactant 2 | Product Type |

| Primary Amine | Carboxylic Acid/Derivative | Amide |

| Primary Amine | Sulfonyl Chloride | Sulfonamide |

Condensation Reactions

The primary amine group is also amenable to condensation reactions with various carbonyl compounds, leading to the formation of imines (Schiff bases) or related structures. These reactions are typically carried out by heating the amine with an aldehyde or a ketone, often with acid or base catalysis to facilitate the dehydration step.

Furthermore, the primary amine can participate in more complex condensation and cyclization sequences. For example, it can react with β-dicarbonyl compounds or their equivalents to form heterocyclic rings. Condensation reactions with hydrazine (B178648) or its derivatives can also lead to the formation of various nitrogen-containing heterocycles. researchgate.net These types of reactions significantly expand the structural diversity of derivatives that can be accessed from this compound.

Exploration of Linker Modifications and Homologation

Linker modification strategies can involve changing its length, rigidity, or chemical nature. nih.gov Homologation, the process of extending the linker by one or more methylene units, can be achieved through multi-step synthetic sequences. For instance, instead of a direct Mannich-type reaction to install the piperidin-1-ylmethyl group, a longer chain amino alcohol could be used to connect the two heterocyclic rings.

Introducing rigidity into the linker can be accomplished by incorporating double bonds, triple bonds, or small rings. This can conformationally constrain the molecule, which can be advantageous for improving binding to a specific target.

Systematic chemical modification of the linker has been shown to have a significant impact on the tumor-targeting and pharmacokinetic properties of related compounds. nih.gov By exploring different linker lengths and compositions, it is possible to optimize the spatial relationship between the piperidine and pyridine moieties, thereby fine-tuning the molecule's biological activity. nih.gov

Rational Design of Chemical Probes and New Molecular Scaffolds Based on 5 Piperidin 1 Ylmethyl Pyridin 3 Amine

Principles of Scaffold Design and Optimization in Chemical Space

The design and synthesis of innovative bioactive compounds often rely on the use of privileged scaffolds, which are molecular frameworks that can bind to multiple biological targets. nih.gov The pyridine (B92270) ring system is one of the most utilized heterocyclic scaffolds in drug design, valued for its presence in numerous natural products and FDA-approved drugs. nih.govnih.govresearchgate.net Pyridine's ionizable and polar nature can enhance the solubility and bioavailability of less soluble compounds. researchgate.net The compound 5-(Piperidin-1-ylmethyl)pyridin-3-amine incorporates two key heterocyclic motifs: a substituted aminopyridine and a piperidine (B6355638) ring. This combination offers a three-dimensional structure with defined vectors for modification, making it an attractive starting point for library synthesis and exploration of chemical space.

Optimization of a scaffold like this compound involves a systematic exploration of its structure to enhance desired properties while minimizing off-target effects. This process, known as scaffold hopping, might involve replacing parts of the molecule with other groups to improve potency, selectivity, or pharmacokinetic profiles. mdpi.com The core structure of this compound presents several key points for diversification:

The 3-amino group: This can be acylated, alkylated, or used as a handle for coupling reactions to introduce new functionalities.

The pyridine ring: The nitrogen atom influences the electronic properties of the ring, and the remaining ring carbons can be substituted to modulate these properties.

The piperidine ring: Substituents can be introduced on the piperidine ring to alter its conformation and steric profile.

The methylene (B1212753) linker: The bridge between the pyridine and piperidine rings can be modified in length or rigidity.

The goal of this optimization is to navigate the vast "chemical space" to identify derivatives with optimal biological activity and drug-like properties. nih.gov The analysis of recurrent scaffolds in compound libraries helps identify frameworks that are associated with either selective or promiscuous binding, guiding the design of new molecules with desired target profiles. nih.gov

Structure-Reactivity/Property Relationships (SRPRs) for Chemical Design

Modulation of Chemical Reactivity through Substituent Effects

The chemical reactivity of the this compound scaffold is heavily influenced by its electronic and steric properties, which can be fine-tuned through the introduction of various substituents. The aminopyridine portion is particularly important in this regard.

| Functional Group | Position on Scaffold | Potential Effect on Reactivity |

| Electron-Withdrawing Group (e.g., -NO₂) | Pyridine Ring (e.g., C2, C4, C6) | Decreases basicity of pyridine nitrogen and amino group; alters regioselectivity of further reactions. |

| Electron-Donating Group (e.g., -OCH₃) | Pyridine Ring (e.g., C2, C4, C6) | Increases basicity of pyridine nitrogen and amino group; activates the ring for electrophilic substitution. |

| Alkyl or Aryl Group | 3-Amino Group | Modifies nucleophilicity and basicity; introduces steric bulk, influencing binding interactions. |

| Halogen (e.g., -F, -Cl) | Piperidine Ring | Alters lipophilicity and metabolic stability; can influence ring conformation through electronic effects. researchgate.net |

Conformational Analysis and its Impact on Molecular Interactions

The three-dimensional shape of a molecule is crucial for its ability to interact with biological targets. The this compound scaffold possesses significant conformational flexibility, primarily due to the piperidine ring and the rotatable bond of the methylene linker.

The piperidine ring, similar to cyclohexane, preferentially adopts a chair conformation. wikipedia.orged.ac.uk However, in piperidine, the nitrogen atom introduces complexity. The lone pair on the nitrogen and the N-H bond (or N-C bond in N-substituted piperidines) can exist in either an axial or equatorial position. The equatorial conformation is generally more stable. wikipedia.org The energy barrier for ring inversion is relatively low, allowing for rapid interconversion between conformers. This conformational preference can be significantly influenced by substituents on the ring. researchgate.netwikipedia.org

Integration of the Scaffold into Multi-Component Systems

The this compound scaffold is well-suited for integration into larger, multi-component systems. This approach is used to create molecules with enhanced properties, such as bivalent ligands that can simultaneously engage two different targets or two binding sites on the same target. nih.gov Such strategies are powerful for probing complex biological systems like protein-protein interactions or receptor dimers. nih.gov

The functional handles on the scaffold—primarily the 3-amino group—provide convenient points for chemical ligation. Using well-established coupling chemistries, this scaffold can be attached to other pharmacophores, polymers, or reporter groups (like fluorophores or biotin) via linkers. The choice of linker is critical, as its length, rigidity, and chemical nature can profoundly affect the efficacy of the final conjugate. mdpi.com For example, in the design of bivalent ligands targeting G-protein-coupled receptor (GPCR) heterodimers, the spacer must be of an appropriate length to allow both pharmacophores to bind to their respective receptor binding pockets simultaneously. nih.gov

Strategies for Developing Molecular Tools and Chemical Probes

A molecular tool or chemical probe is a small molecule designed to study a specific biological process or target with high precision. The this compound scaffold serves as an excellent starting point for the development of such tools.

Strategies for developing probes from this scaffold include:

Affinity Labeling Probes: By incorporating a reactive group (e.g., an electrophile or a photo-activatable group) onto the scaffold, a probe can be designed to form a covalent bond with its biological target. This allows for the identification and characterization of the target protein.

Fluorescent Probes: Attaching a fluorophore to the scaffold allows for the visualization of the target's location and dynamics within a cell or tissue using fluorescence microscopy.

Biotinylated Probes for Affinity Purification: Conjugating the scaffold to a biotin (B1667282) tag enables the selective isolation of the target protein and its binding partners from a complex biological sample using streptavidin-coated beads. This is a common method for target identification and proteomic studies. mdpi.com

Focused Library Screening: Synthesizing a library of derivatives based on the this compound scaffold and screening them against a panel of biological targets can lead to the discovery of new potent and selective ligands. acs.org This approach efficiently maps the structure-activity relationship around the core scaffold.

The development of such chemical probes is essential for validating new drug targets and elucidating complex biological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.